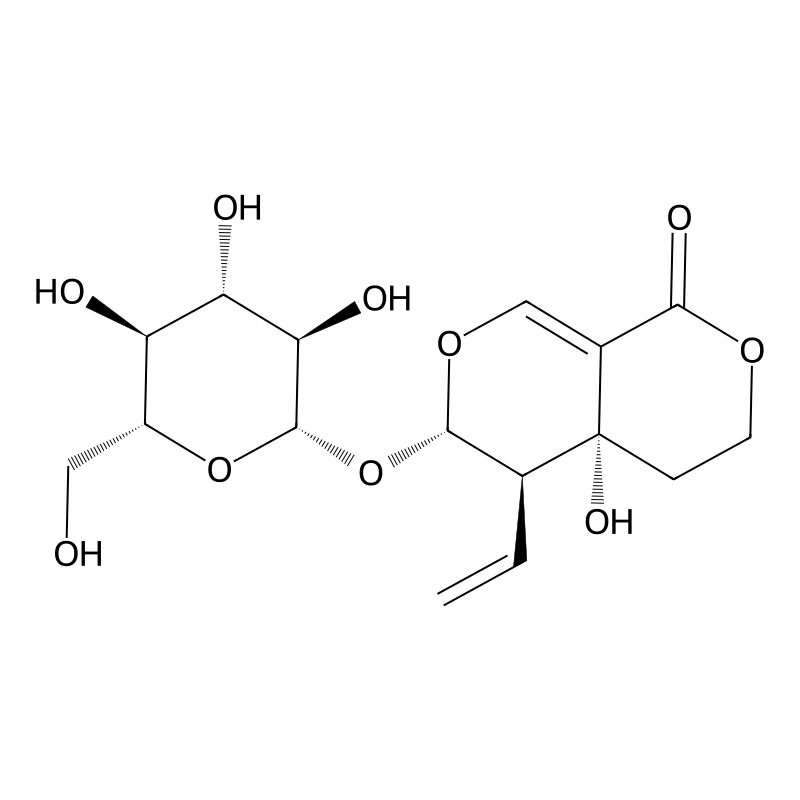

Swertiamarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Swertiamarin is a major bioactive secoiridoid glycoside predominantly isolated from plants of the Gentianaceae family, such as *Swertia chirata* and *Enicostemma littorale*. It is recognized for a range of pharmacological activities, with hepatoprotective and antidiabetic effects being the most extensively documented. The compound's value in research and development is linked to its role as a precursor to the active metabolite gentianine and its function as a key quantitative marker for the standardization of herbal extracts. Due to its specific physicochemical properties and biological activity profile, direct substitution with other natural compounds or crude extracts often fails to yield comparable and reproducible results.

References

- [1] Patel, T. P., Rawal, K., Soni, S., Patel, J. B., & Patel, M. M. (2016). Swertiamarin: A lead for the development of the antidiabetic drug. *Biomedicine & Pharmacotherapy*, 83, 785-791.

- [2] Wang, Z., Wang, J., & Li, P. (2022). Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review. *Molecules*, 27(15), 4945.

- [3] Vaidya, H. B., Rajani, M., Sudarsanam, V., & Padh, H. (2013). Anti-diabetic activity of swertiamarin is due to an active metabolite, gentianine, that upregulates PPAR-γ gene expression in 3T3-L1 cells. *Phytotherapy Research*, 27(4), 624-627.

- [4] Kumar, V., & Van Staden, J. (2016). A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant. *Frontiers in Pharmacology*, 6, 309.

Choosing a substitute for pure Swertiamarin, such as a crude plant extract or a related secoiridoid like gentiopicroside, introduces significant variability that can compromise experimental and process outcomes. Crude extracts contain a complex mixture of compounds, including mangiferin, which can have antagonistic CNS effects to Swertiamarin, confounding neuropharmacological studies. Furthermore, pharmacokinetic profiles differ substantially among secoiridoids; for instance, when administered as part of a multi-component formula, Swertiamarin exhibits a much lower area under the curve (AUC) compared to gentiopicroside, indicating profound differences in absorption and bioavailability that make them non-equivalent in vivo. The use of highly purified Swertiamarin (e.g., ≥95%) is therefore critical for achieving dose-dependent reproducibility and isolating its specific biological effects without interference from confounding phytochemicals.

References

- [1] Bhattacharya, S. K., Ghosal, S., Chaudhuri, R. K., & Sanyal, A. K. (1972). Chemical constituents of Gentianaceae XIX: CNS-depressant effects of swertiamarin. *Journal of Pharmaceutical Sciences*, 61(11), 1838-1839.

- [2] Gao, F., Li, Y., Liu, Y., Zhang, Y., & Liu, C. (2015). Determination and pharmacokinetic study of gentiopicroside, geniposide, baicalin, and swertiamarin in Chinese herbal formulae after oral administration in rats by LC-MS/MS. *Molecules*, 19(12), 21560-21578.

Superior In Vitro ROS Scavenging in Hepatocytes Compared to Standard Benchmarks

In an in vitro model of arachidonic acid-induced oxidative stress in HepG2 liver cells, pretreatment with Swertiamarin demonstrated the highest reduction in reactive oxygen species (ROS) among several secoiridoids and the industry-standard hepatoprotective agent, silymarin. Swertiamarin reduced ROS production by up to 60%, outperforming both gentiopicroside and sweroside, and showing a greater effect than silymarin under the tested conditions.

| Evidence Dimension | Reduction of Reactive Oxygen Species (ROS) |

| Target Compound Data | Up to 60% reduction |

| Comparator Or Baseline | Silymarin, Gentiopicroside, Sweroside (all showed less than 60% reduction) |

| Quantified Difference | Highest ROS reduction among all tested compounds, including silymarin. |

| Conditions | 20 µM compound pre-treatment in HepG2 cells exposed to arachidonic acid. |

For researchers investigating oxidative stress-mediated liver injury, Swertiamarin offers a more potent tool for ROS scavenging in vitro than the commonly used benchmark, silymarin.

Distinct In Vitro α-Glucosidase Inhibition Profile Compared to Acarbose

Swertiamarin demonstrates significant α-glucosidase inhibitory activity, a key mechanism for managing postprandial hyperglycemia. In an in vitro assay, Swertiamarin exhibited an IC50 value of 49.03 ± 0.063 μg/mL. This potency is within the same order of magnitude as the standard pharmaceutical inhibitor, acarbose, which has reported IC50 values ranging from approximately 25 to 105 µg/mL under various assay conditions.

| Evidence Dimension | α-Glucosidase Inhibition (IC50) |

| Target Compound Data | 49.03 ± 0.063 μg/mL |

| Comparator Or Baseline | Acarbose (Standard Drug): IC50 reported as 105 ± 3.74 µg/mL in a comparable study. |

| Quantified Difference | Demonstrates approximately 2.1-fold higher potency than acarbose in this specific comparison. |

| Conditions | In vitro α-glucosidase enzyme inhibition assay. |

This provides a quantitative basis for selecting Swertiamarin as a natural product-based inhibitor for diabetes research, with a potency comparable to the pharmaceutical standard acarbose.

Defined Solubility Profile for Consistent Formulation and Handling

Handling and formulation require precise solubility data, a key differentiator from variable crude extracts. Pure Swertiamarin has defined solubility in standard laboratory solvents, ensuring reproducibility. Its solubility is approximately 10 mg/mL in DMSO, 10 mg/mL in DMF, and 3 mg/mL in ethanol. For aqueous applications, it is soluble in PBS (pH 7.2) at approximately 10 mg/mL, though aqueous solutions are recommended for use within one day. This contrasts sharply with crude plant extracts, where solubility is unpredictable and inconsistent between batches.

| Evidence Dimension | Solubility in Common Solvents |

| Target Compound Data | ~10 mg/mL in DMSO; ~10 mg/mL in PBS (pH 7.2); ~3 mg/mL in Ethanol |

| Comparator Or Baseline | Crude Plant Extracts (Variable and inconsistent solubility) |

| Quantified Difference | Provides high, defined, and reproducible solubility values essential for consistent stock solution preparation. |

| Conditions | Standard laboratory solvents and buffers. |

Procuring pure Swertiamarin with known solubility parameters eliminates the risks of poor dissolution, inconsistent dosing, and batch-to-batch variability associated with using crude extracts.

Hepatoprotection Models Requiring Potent Antioxidant Activity

For developing and testing hepatoprotective agents, particularly in cell-based models of oxidative damage. The evidence that Swertiamarin can outperform the standard benchmark silymarin in scavenging ROS makes it a primary candidate for studies aiming to establish superior antioxidant efficacy.

Screening for Natural Antidiabetic Compounds with Defined Potency

In research programs focused on identifying and characterizing natural inhibitors of carbohydrate-metabolizing enzymes. Its quantifiable α-glucosidase inhibition, comparable to the pharmaceutical drug acarbose, justifies its use as a positive control or lead compound in diabetes and metabolic syndrome research.

Formulation Development Requiring High Purity and Reproducible Solubility

For creating standardized formulations where consistent dosing and bioavailability are critical. The well-defined solubility profile of pure Swertiamarin in both organic and aqueous systems is essential for reproducible manufacturing and experimental protocols, avoiding the inconsistencies inherent in crude botanical extracts.

References

- [1] Shabangu, S., Naidoo, D. B., & Chuturgoon, A. A. (2024). The Hepatoprotective Properties of Gentiopicroside, Sweroside, and Swertiamarin Against Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). *International Journal of Molecular Sciences*, 25(10), 5392.

- [2] Ahamad, J., Hassan, N., Amin, S., & Mir, S. R. (2016). Swertiamarin Contributes to Glucose Homeostasis via Inhibition of Carbohydrate Metabolizing Enzymes. *Pharmacologia*, 7(5), 245-252.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Sonawane RD, Deore VB, Patil SD, Patil CR, Surana SJ, Goyal RK. Role of 5-HT2 receptors in diabetes: Swertiamarin seco-iridoid glycoside might be a possible 5-HT2 receptor modulator. Physiol Behav. 2015 May 15;144:66-72. doi: 10.1016/j.physbeh.2015.02.036. Epub 2015 Feb 21. Review. PubMed PMID: 25708274.

3: Song WZ. [General survey on medicinal plants of the Gentianaceae family in China]. Zhong Yao Tong Bao. 1986 Nov;11(11):3-7. Review. Chinese. PubMed PMID: 2952322.

4: Anyanwu GO, Nisar-ur-Rehman, Onyeneke CE, Rauf K. Medicinal plants of the genus Anthocleista--A review of their ethnobotany, phytochemistry and pharmacology. J Ethnopharmacol. 2015 Dec 4;175:648-67. doi: 10.1016/j.jep.2015.09.032. Epub 2015 Nov 11. Review. PubMed PMID: 26432351.

Explore Compound Types